Solvent Orange 60 is a synthetic dye classified as a perinone-type compound, primarily recognized for its vibrant yellowish-orange color. Its chemical formula is , and it is widely used in various applications, particularly in the coloring of plastics such as polystyrene and acrylonitrile-butadiene-styrene. The compound is characterized by its insolubility in water, but it exhibits slight solubility in organic solvents like ethanol, chloroform, benzene, toluene, and xylene.
Solvent Orange 60 can be traced back to the reaction between phthalic anhydride and 1,8-naphthylenediamine. This dye falls under the category of azo dyes and is classified based on its structure and application. It is recognized by various identifiers, including the CAS Registry Number 61725-13-1.
The synthesis of Solvent Orange 60 involves a straightforward chemical reaction where phthalic anhydride and 1,8-naphthylenediamine are mixed in a 1:1 mass ratio. The process also requires the addition of 1-5% hydrochloric acid solution as a catalyst, along with a polar organic solvent that is miscible with water. The reaction mixture is stirred and heated to reflux for a duration of 8 to 15 hours. Following this, the mixture is filtered to separate the product, which is then washed with water until neutral pH is achieved. The final product is obtained by drying the filter cake .
The molecular structure of Solvent Orange 60 features a complex arrangement typical of perinone-type dyes. Its structure can be represented as follows:
This structure includes two nitrogen atoms within its framework, contributing to its color properties and stability. The compound's molecular weight is approximately 282.38 g/mol.
Solvent Orange 60 participates in several key chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation, sodium borohydride for reduction, and halogens or alkylating agents for substitution reactions. The products formed depend on the specific conditions applied during these reactions.
The mechanism of action for Solvent Orange 60 revolves around its interaction with light and materials it colors. The dye molecules absorb specific wavelengths of light, resulting in the characteristic yellowish-orange coloration observed in various applications. This interaction is primarily physical, as the dye molecules embed themselves within polymeric matrices of materials like plastics, enhancing their aesthetic appeal while maintaining stability against environmental factors such as heat and light.
The dye's properties make it suitable for various industrial applications where durability and color retention are critical.
Solvent Orange 60 has diverse applications across multiple fields:
These applications highlight the compound's versatility and importance in both scientific research and industrial processes .
The perinone dye class emerged from foundational research by German chemists Wilhelm Eckert and Heinrich Greune at Hoechst AG in 1924. Their initial synthesis involved condensing naphthalene-1,8-diamine with phthalic anhydride in acetic acid, yielding a mixture of cis- and trans-isomers marketed as Indanthren Scarlet GG. Solvent Orange 60 (SO-60), systematically named 12H-Isoindolo[2,1-a]perimidin-12-one, represents the isolated trans-isomer developed through advanced separation techniques in the 1950s [9]. Early industrial processes suffered from low yields (60-70%) due to challenges in isomer separation, typically requiring fractional crystallization from sulfuric acid or potassium hydroxide/ethanol solutions [9]. The compound's molecular formula C₁₈H₁₀N₂O (MW: 270.28 g/mol) features a planar π-conjugated architecture with fused benzimidazole rings, enabling its distinctive orange hue and thermal stability [7] [8].
Perinone dyes occupy a unique position in colorant classification:
Industrial SO-60 production employs two primary methodologies with distinct advantages and limitations:
Table 1: Synthesis Route Comparison for Solvent Orange 60
Method | Reaction Medium | Catalyst/Additives | Yield | ΔE* (Color Difference) | Key Limitation |
---|---|---|---|---|---|
Hydrochloric Acid Catalysis | 1-5% HCl aqueous solution | Fatty alcohol polyoxyethylene ether | 95.9-96.8% | ≤1.5 | Requires neutralization |
Traditional Solvent Process | Dimethylformamide (DMF) or acetic acid | None | 90-93% | ≤0.8 | Solvent recovery costs |
Aqueous Phase Method | Water | None | 80-85% | ≥3.0 | Poor chroma intensity |
Hydrochloric Acid Catalysis: Modern patents (CN101565556A/B) utilize 1-5% hydrochloric acid (10-20 times the diamine mass) with polar co-solvents (1-50% of total medium). This hybrid approach achieves yields >95% by facilitating protonation of the diamine, enhancing electrophilicity toward phthalic anhydride. The aqueous medium simplifies product isolation via filtration, though residual acid necessitates extensive washing [1] [3] [6].
Solvent-Based Systems: Early routes employed high-boiling solvents like DMF or acetic acid at reflux (140-160°C). While providing superior color vibrancy (ΔE ≤0.8), these methods suffer from product solubility losses (5-10% yield reduction) and require energy-intensive solvent recovery [6]. The aqueous-phase method, though economical, yields products with inferior chroma (ΔE ≥3.0) due to particle agglomeration during precipitation [6].
The SO-60 synthesis proceeds via a two-stage mechanism:
Kinetic studies reveal:
Table 2: Kinetic Parameters in SO-60 Synthesis
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 70-80°C | ΔG‡ = 98 kJ/mol |
Reaction Time | 8-15 h | k = 0.12 h⁻¹ at 75°C |
Molar Ratio (Anhydride:Diamine) | 1:1 | Deviation >2% reduces yield by 5-8% |
HCl Concentration | 1-5% | Rates increase 3x vs. uncatalyzed |
Thermodynamic analysis shows the condensation is endergonic (ΔG = +42 kJ/mol) but driven by entropy gain (ΔS = +168 J/mol·K) from water liberation [9]. The hydrochloric acid catalyst lowers the dehydration activation energy from 112 kJ/mol to 85 kJ/mol [6].
Polar organic solvents and non-ionic surfactants synergistically enhance SO-60 synthesis:
Solvent Functions:
Catalytic Mechanisms: Non-ionic surfactants like fatty alcohol polyoxyethylene ether (0.01-2% of medium) act through:
Table 3: Catalyst and Solvent Optimization Effects
Additive | Concentration | Yield Increase | ΔE Reduction |
---|---|---|---|
Ethanol | 30% of medium | +8.2% | 2.1 → 1.5 |
Nonylphenol polyoxyethylene ether | 0.5% | +11.7% | 2.3 → 1.2 |
Dimethylformamide | 20% of medium | +6.5% | 1.8 → 0.9 |
Optimized protocols (e.g., 100kg phthalic anhydride + 107kg diamine + 100kg DMF + 5kg surfactant in 1000kg 5% HCl) achieve 96.8% yield with near-perfect color matching to standards [3] [6]. The surfactants particularly mitigate the trade-off between aqueous-phase cost efficiency and solvent-process color quality.
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